molecular formula C16H16N2O4 B11834623 N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine CAS No. 648884-72-4

N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine

Cat. No.: B11834623
CAS No.: 648884-72-4
M. Wt: 300.31 g/mol
InChI Key: YKCWFMSTYRNEIR-ZDUSSCGKSA-N
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Description

(S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, an amino group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid typically involves a multi-step process. One common method includes the condensation of 2-hydroxynaphthaldehyde with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the Schiff base intermediate. Subsequent reduction and hydrolysis steps yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used for anticoagulant properties.

Uniqueness

(S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

648884-72-4

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2S)-5-amino-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-oxopentanoic acid

InChI

InChI=1S/C16H16N2O4/c17-15(20)8-6-13(16(21)22)18-9-12-11-4-2-1-3-10(11)5-7-14(12)19/h1-5,7,9,13,19H,6,8H2,(H2,17,20)(H,21,22)/t13-/m0/s1

InChI Key

YKCWFMSTYRNEIR-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2C=N[C@@H](CCC(=O)N)C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC(CCC(=O)N)C(=O)O)O

Origin of Product

United States

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